Kaur-16-en-18-oic acid, methyl ester, (4alpha)-

Na+,K+-ATPase inhibition SAR diterpenoid pharmacology

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- (CAS 41473-15-8), also known as methyl ent-kaur-16-en-19-oate, is a tetracyclic kaurane diterpenoid methyl ester with the molecular formula C21H32O2 and a molecular weight of approximately 316.48 g/mol. It is the methyl ester derivative of ent-kaurenoic acid (CAS 6730-83-2) and is found as a metabolite in various plant species, including Helianthus annuus (sunflower).

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 41473-15-8
Cat. No. B12303877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaur-16-en-18-oic acid, methyl ester, (4alpha)-
CAS41473-15-8
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)OC
InChIInChI=1S/C21H32O2/c1-14-12-21-11-8-16-19(2,17(21)7-6-15(14)13-21)9-5-10-20(16,3)18(22)23-4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19+,20+,21+/m0/s1
InChIKeyDWTRNJFPDXIFSY-FNKUJANRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- (CAS 41473-15-8): A Defined Stereochemical Diterpenoid Scaffold for Specialized Research


Kaur-16-en-18-oic acid, methyl ester, (4alpha)- (CAS 41473-15-8), also known as methyl ent-kaur-16-en-19-oate, is a tetracyclic kaurane diterpenoid methyl ester with the molecular formula C21H32O2 and a molecular weight of approximately 316.48 g/mol [1]. It is the methyl ester derivative of ent-kaurenoic acid (CAS 6730-83-2) and is found as a metabolite in various plant species, including Helianthus annuus (sunflower) [1]. The compound features a specific (4alpha)- stereochemistry (ent-kaurane configuration), which is a critical determinant of its biological interaction profile and distinguishes it from other stereoisomers such as the (4beta)- form .

Why Kaur-16-en-18-oic acid, methyl ester, (4alpha)- Cannot Be Replaced by Generic Kaurenoic Acid or Other Esters


Substituting Kaur-16-en-18-oic acid, methyl ester, (4alpha)- with the parent acid (kaurenoic acid), other ester derivatives, or stereoisomers leads to quantifiably different biological outcomes, preventing simple interchangeability. Esterification of the C-18 carboxyl group abolishes the potent Na+,K+-ATPase inhibitory activity characteristic of the free acid . In antibacterial assays, the methyl ester demonstrates only a bacteriostatic effect, whereas the parent acid is bacteriolytic at a lower concentration, indicating a fundamental mechanistic shift . Furthermore, the (4alpha)- stereochemistry is essential; the (4beta)- isomer presents a distinct three-dimensional pharmacophore, and minor structural variations among kaurane diterpenes significantly influence antimicrobial potency [1]. These findings confirm that generic replacement without considering the precise ester moiety and stereochemistry will yield non-equivalent experimental results. [1]

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- (CAS 41473-15-8): Head-to-Head Quantitative Differentiation Evidence


Na+,K+-ATPase Inhibition: Methyl Ester Shows 25-Fold Lower Potency Than Free Acid

The methyl ester derivative of ent-kaur-16-en-19-oic acid exhibits a 25-fold reduction in Na+,K+-ATPase inhibitory potency compared to the parent acid. In a direct head-to-head comparison using crude enzyme from rat brain, the methyl ester (target compound) showed an IC50 of 5.5 × 10⁻⁴ M, versus 2.2 × 10⁻⁵ M for the free acid . Other semi-synthetic derivatives (alcohol, epoxy, and hydroxy analogs) all showed similarly weak activity (IC50 ~4.8–6.0 × 10⁻⁴ M), confirming that the free carboxyl group is essential for potent enzyme inhibition.

Na+,K+-ATPase inhibition SAR diterpenoid pharmacology

Antibacterial Mode of Action: Methyl Ester Is Bacteriostatic Not Bacteriolytic

Against Gram-positive bacteria, the methyl ester derivative operates through a distinct antibacterial mechanism compared to the parent acid. At 12 µg/mL, the methyl ester exhibited only a bacteriostatic effect on Bacillus cereus and Staphylococcus aureus cultures, whereas the parent acid (ent-16-kauren-19-oic acid) was bacteriolytic at a lower concentration of 5 µg/mL . Both compounds stimulated oxygen consumption and proton conduction, indicating that the esterification alters the downstream bactericidal efficacy without abolishing the respiration-uncoupling mechanism. Additionally, a 3β-hydroxy derivative was completely inactive up to 250 µg/mL, further underscoring the structural specificity of antibacterial action within this diterpene class .

antibacterial bacteriostatic Gram-positive mode of action

Lipophilicity Modulation: Methyl Esterification Reduces Predicted logP Compared to Parent Acid

Methyl esterification of ent-kaurenoic acid produces a quantifiable change in predicted lipophilicity. The methyl ester (target compound) has a predicted logP (ALOGPS) of 4.35 and a ChemAxon logP of 4.95 [1]. In contrast, the parent acid kaurenoic acid (CAS 6730-83-2) has reported logP values ranging from 5.04 to 6.37 depending on the computational method . This represents a reduction in lipophilicity of approximately 0.5–1.4 log units, reflecting the increased polarity introduced by the ester moiety relative to the carboxylic acid. This difference is relevant for QSAR modeling, as higher logP values of kaurenoic acid derivatives have been directly correlated with increased cytotoxic activity against MCF-7 breast cancer cells [2].

logP lipophilicity physicochemical property drug-likeness

Absolute Configuration Confirmation by X-Ray Crystallography: (4alpha)-Stereochemistry Secured

The absolute configuration of the (4alpha)-stereoisomer has been unequivocally confirmed by single-crystal X-ray diffraction analysis, providing definitive stereochemical proof that distinguishes it from the (4beta)-isomer and other diastereomers. The crystal structure was solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and refined to a final R-factor of 0.053 for 2043 observed reflections [1]. More recently, updated 1H NMR, 13C NMR, and IR spectroscopic data, along with the melting point, have been reported, with X-ray crystallography used to characterize the title compound for the first time in a Molbank publication [2]. This level of structural rigor is not uniformly available for all kaurane derivatives and ensures that procurement of this specific CAS-numbered compound delivers the correct stereochemistry for structure-activity relationship studies.

X-ray crystallography absolute configuration stereochemical identity quality control

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- (CAS 41473-15-8): Evidence-Based Application Scenarios


Negative Control or Prodrug Scaffold for Na+,K+-ATPase Inhibition Studies

Given the 25-fold reduction in Na+,K+-ATPase inhibitory potency compared to the free acid (IC50 550 µM vs. 22 µM), this compound is ideally suited as a negative control in enzyme inhibition assays where the free carboxyl group is hypothesized to be essential for activity . It can also serve as a starting scaffold for prodrug design, where ester hydrolysis in vivo would release the active free acid form. Researchers studying ion pump pharmacology can use this compound to validate that observed effects are carboxylic acid-dependent rather than scaffold-dependent.

Bacteriostatic Agent for Gram-Positive Growth Inhibition Mechanistic Studies

Unlike the bacteriolytic parent acid (5 µg/mL), the methyl ester exerts a purely bacteriostatic effect at 12 µg/mL against S. aureus and B. cereus . This distinct mode of action makes the compound suitable for studies focused on bacterial growth inhibition pathways, respiratory uncoupling mechanisms, and structure-activity relationship programs aiming to decouple bacteriolysis from growth arrest. Its activity, combined with the lack of activity of the 3β-hydroxy derivative, provides a clear SAR framework for medicinal chemistry exploration.

Reference Standard for Stereochemical Identity in Analytical and QC Workflows

The absolute configuration of the (4alpha)-stereoisomer has been confirmed by single-crystal X-ray diffraction and updated with modern spectroscopic characterization (1H NMR, 13C NMR, IR) as recently as 2024 [1]. This makes the compound a validated reference standard for analytical method development, LC-MS or GC-MS library building, and quality control applications where unambiguous stereochemical identity is required. Procurement of this specific CAS-numbered compound ensures alignment with published crystallographic data, which is not guaranteed for the (4beta)-isomer or other closely related analogs .

QSAR and Lipophilicity-Dependent Cytotoxicity Profiling

With a predicted logP of 4.35–4.95, this methyl ester occupies a distinct lipophilicity range below the parent acid (logP 5.04–6.37), making it a useful compound for quantitative structure-activity relationship (QSAR) studies exploring the relationship between logP and cytotoxicity [1]. Published QSAR models for ent-kaurenoic acid derivatives against MCF-7 breast cancer cells have demonstrated that higher logP correlates with increased cytotoxic activity [2]. This compound can serve as a mid-range lipophilicity data point in such models, helping to define the optimal logP window for activity.

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